Methyl 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoate
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Overview
Description
Methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate is a chemical compound with the molecular formula C12H9ClFN3O2 It is a derivative of benzoate and pyrimidine, featuring both chloro and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate typically involves the reaction of 2-chloro-5-fluoro-4-pyrimidinamine with methyl 2-aminobenzoate. The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluorobenzoate
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Uniqueness
Methyl 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]benzoate is unique due to its specific combination of chloro and fluoro substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H9ClFN3O2 |
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Molecular Weight |
281.67 g/mol |
IUPAC Name |
methyl 2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C12H9ClFN3O2/c1-19-11(18)7-4-2-3-5-9(7)16-10-8(14)6-15-12(13)17-10/h2-6H,1H3,(H,15,16,17) |
InChI Key |
ZXPVJLDONWLURZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=NC(=NC=C2F)Cl |
Origin of Product |
United States |
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